molecular formula C9H7ClO2 B1586532 1-(4-Chlorophenyl)propane-1,2-dione CAS No. 10557-21-8

1-(4-Chlorophenyl)propane-1,2-dione

Cat. No. B1586532
CAS RN: 10557-21-8
M. Wt: 182.6 g/mol
InChI Key: HOZREFFNUJAHQP-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)propane-1,2-dione” is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 168.620 .


Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)propane-1,2-dione” can be represented by the InChI key: ADCYRBXQAJXJTD-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

1. Application in Anticancer Research

  • Summary of the Application: “1-(4-Chlorophenyl)propane-1,2-dione” is used in the synthesis of novel 1,2,4-triazole derivatives, which are evaluated as potential anticancer agents .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results or Outcomes: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Application in Antiviral Research

  • Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including antiviral properties .
  • Methods of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The inhibitory activity against influenza A was tested .
  • Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

3. Application in Synthesis of Novel Derivatives

  • Summary of the Application: “1-(4-Chlorophenyl)propane-1,2-dione” is used in the synthesis of novel 1,2,4-triazole derivatives .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques .
  • Results or Outcomes: The synthesized compound 1-(4-chlorophenyl)-4-phenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione showed promising results .

4. Application in Anti-Inflammatory Research

  • Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including anti-inflammatory properties .
  • Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
  • Results or Outcomes: The synthesized indole derivatives showed promising results in anti-inflammatory activity .

5. Application in Antimicrobial Research

  • Summary of the Application: Indole derivatives, which can be synthesized using “1-(4-Chlorophenyl)propane-1,2-dione”, have shown various biological activities, including antimicrobial properties .
  • Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
  • Results or Outcomes: The synthesized indole derivatives showed promising results in antimicrobial activity .

Safety And Hazards

The safety information available indicates that “1-(4-Chlorophenyl)propane-1,2-dione” has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(4-chlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZREFFNUJAHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370953
Record name 1-(4-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)propane-1,2-dione

CAS RN

10557-21-8
Record name 1-(4-Chlorophenyl)-1,2-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CR Girija, NS Begum, G Nagendrappa - … Crystallographica Section E …, 2003 - scripts.iucr.org
(IUCr) 1-(4-Chlorophenyl)propane-1,2-dione 2-oxime Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 2 scripts.iucr.org
M Prakash, P Rani, S Samanta - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
An interesting substrate-controlled one-pot approach to highly substituted 2′,5′-dicyclopropoxy-1,1′:4′,1′′-teraryls and 6-hydroxypentafulvenes involving various 1,2-diketones …
Number of citations: 2 pubs.rsc.org
B Hu, RJ Unwalla, I Goljer, JW Jetter… - Journal of medicinal …, 2010 - ACS Publications
A series of phenyl sulfone substituted quinoxaline were prepared and the lead compound 13 (WYE-672) was shown to be a tissue selective LXR Agonist. Compound 13 demonstrated …
Number of citations: 44 pubs.acs.org
A Wang, H Jiang, X Li - The Journal of Organic Chemistry, 2011 - ACS Publications
A palladium-catalyzed carbonation–diketonization reaction of terminal alkenes via carbon–nitrogen bond cleavage under an atmosphere of oxygen has been developed. A series of 1,2-…
Number of citations: 43 pubs.acs.org
Z Cuihong, G Yuan, H Xiaoping, Y Liguo… - … New Crystal Structures, 2019 - degruyter.com
C 27 H 24 N 3 O 6 Co, monoclinic, P2 1 /c (no. 14), a = 11.309(3) Å, b = 19.477(5) Å, c = 11.615(3) Å, β = 109.071(9), V = 2418.0(11) Å 3 , Z = 4, R gt (F) = 0.0296, wR ref (F 2 ) = 0.0845, …
Number of citations: 2 www.degruyter.com
JS Yadav, SK Biswas, R Srinivas - Synthesis, 2006 - thieme-connect.com
3-Diols undergo smooth oxidative cleavage of the CC bond in the presence of 2-iodoxybenzoic acid (IBX) affording 1, 2-diketones in excellent yields under mild conditions. …
Number of citations: 14 www.thieme-connect.com
F Porta - 2017 - air.unimi.it
Tesi_Federica Porta Page 1 Department of Pharmaceutical Sciences PhD Course in Pharmaceutical Sciences -XXIX Cycle- Design, synthesis and biological evaluation of novel …
Number of citations: 4 air.unimi.it
JL Alterman - 2021 - search.proquest.com
Contents of the first chapter cover the synthesis of phenolic lipids which are naturally occurring in complex mixtures. Small variations between the substances make selective isolation …
Number of citations: 3 search.proquest.com

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